3-(2-Hydroxyphenyl)-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
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Overview
Description
3-(2-Hydroxyphenyl)-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a pyrrole derivative , and pyrrole-containing compounds are known to have diverse biological activities . They can interact with various biological targets, including enzymes, receptors, and DNA, depending on their structure and functional groups .
Mode of Action
It is known that pyrrole derivatives can interact with their targets through various mechanisms, such as binding to the active site, inducing conformational changes, or interfering with the normal function of the target .
Biochemical Pathways
Pyrrole derivatives are known to affect various biochemical pathways, depending on their structure and functional groups . They can modulate enzymatic activities, alter signal transduction pathways, or interfere with DNA synthesis and repair .
Result of Action
Pyrrole derivatives are known to have diverse biological activities, including antimicrobial, anticancer, and antioxidant activities . The specific effects of the compound would depend on its structure, functional groups, and the nature of its interaction with its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For example, antioxidants are known to inhibit oxidation processes under the influence of reactive oxygen species, which are produced by living organisms as a result of normal cellular metabolism and environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyphenyl)-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of an α-amino acid methyl ester with 2-nitrobenzaldehyde, leading to the formation of an ester-stabilized azomethine ylide. This intermediate then undergoes a cycloaddition reaction with maleimide to form the desired pyrrole-fused compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyphenyl)-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitro group will produce an amine.
Scientific Research Applications
3-(2-Hydroxyphenyl)-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research focuses on its potential as a drug candidate due to its unique structure and biological activity.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Pyrrole Derivatives: These compounds also contain a pyrrole ring and are known for their medicinal properties.
Uniqueness
What sets 3-(2-Hydroxyphenyl)-1-methyl-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid apart is its unique combination of functional groups and the specific arrangement of atoms within its structure
Properties
IUPAC Name |
1-(2-hydroxyphenyl)-3-methyl-4,6-dioxo-5-phenyl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-20(19(26)27)15-14(16(21-20)12-9-5-6-10-13(12)23)17(24)22(18(15)25)11-7-3-2-4-8-11/h2-10,14-16,21,23H,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULKDOXPKPVHAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C(N1)C3=CC=CC=C3O)C(=O)N(C2=O)C4=CC=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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